

# Urb937: A Peripherally-Restricted FAAH Inhibitor with High Specificity

Author: BenchChem Technical Support Team. Date: December 2025



A Comprehensive Guide to the Specificity of **Urb937** for Fatty Acid Amide Hydrolase (FAAH) in Comparison to Other Serine Hydrolases

For researchers and drug development professionals in the fields of pain, inflammation, and neuroscience, the selective inhibition of Fatty Acid Amide Hydrolase (FAAH) presents a promising therapeutic strategy. **Urb937** has emerged as a potent and selective inhibitor of FAAH with a unique characteristic: it is peripherally restricted, meaning it does not readily cross the blood-brain barrier. This attribute makes **Urb937** an invaluable tool for studying the roles of peripheral endocannabinoid signaling and a potential therapeutic agent with a reduced risk of central nervous system side effects. This guide provides a detailed assessment of **Urb937**'s specificity for FAAH over other key serine hydrolases, supported by available experimental data and detailed protocols.

## **High Potency and Peripheral Selectivity**

**Urb937** is a potent inhibitor of FAAH, with a reported half-maximal inhibitory concentration (IC50) of 26.8 nM in vitro.[1] In vivo studies in rodents have further substantiated its efficacy and peripheral selectivity. The median effective dose (ED50) for FAAH inhibition in the liver of rats is approximately 0.9 mg/kg, whereas in the brain, a significantly higher dose of 20.5 mg/kg is required to achieve the same level of inhibition.[2] Similarly, in mice, the ED50 for FAAH inhibition in the liver is 0.2 mg/kg, while in the brain it is 40 mg/kg, representing a 200-fold difference.[3] This pronounced peripheral restriction is attributed to its active extrusion from the central nervous system by the ATP-binding cassette (ABC) transporter Abcg2.[3]



While preclinical in vivo studies have consistently demonstrated a high degree of target selectivity for **Urb937**, specific quantitative data on its inhibitory activity against other serine hydrolases such as monoacylglycerol lipase (MAGL),  $\alpha/\beta$ -hydrolase domain containing 6 (ABHD6), and  $\alpha/\beta$ -hydrolase domain containing 12 (ABHD12) from direct enzymatic assays are not widely available in the public domain. The primary evidence for its specificity comes from broader preclinical safety and pharmacodynamic assessments which have not indicated significant off-target effects.[2][4]

## **Comparative Data on Hydrolase Inhibition**

To provide a clear comparison of **Urb937**'s potency, the following table summarizes the available inhibitory data for **Urb937** against FAAH. Due to the lack of publicly available IC50 values for **Urb937** against other hydrolases, a direct quantitative comparison is not possible at this time.

| Hydrolase | Inhibitor | IC50 / ED50         | Species/Tissue | Reference |
|-----------|-----------|---------------------|----------------|-----------|
| FAAH      | Urb937    | IC50: 26.8 nM       | In vitro       | [1]       |
| FAAH      | Urb937    | ED50: 0.9 mg/kg     | Rat Liver      | [2]       |
| FAAH      | Urb937    | ED50: 20.5<br>mg/kg | Rat Brain      | [2]       |
| FAAH      | Urb937    | ED50: 0.2 mg/kg     | Mouse Liver    | [3]       |
| FAAH      | Urb937    | ED50: 48 mg/kg      | Mouse Brain    | [3]       |

## Experimental Protocols In Vitro FAAH Inhibition Assay (Fluorometric Method)

This protocol describes a common method for determining the in vitro inhibitory activity of compounds against FAAH using a fluorogenic substrate.

#### Materials:

• Human or rodent FAAH enzyme (recombinant or from tissue homogenates)



- Assay Buffer: 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA
- FAAH Substrate: N-(arachidonoyl)-7-amino-4-methylcoumarin (AAMC)
- Test compound (e.g., **Urb937**) dissolved in a suitable solvent (e.g., DMSO)
- 96-well black microplates
- Fluorescence plate reader

#### Procedure:

- Prepare serial dilutions of the test compound in the assay buffer.
- In a 96-well microplate, add the assay buffer, the FAAH enzyme solution, and the test compound dilutions. Include wells with enzyme and vehicle (solvent) as a positive control (100% activity) and wells with buffer and vehicle but no enzyme as a background control.
- Pre-incubate the plate at 37°C for 15 minutes.
- Initiate the enzymatic reaction by adding the FAAH substrate (AAMC) to all wells. The final concentration of AAMC is typically in the low micromolar range.
- Immediately begin monitoring the increase in fluorescence in a plate reader with excitation
  wavelength set to ~350-360 nm and emission wavelength set to ~450-465 nm. Readings can
  be taken kinetically over a period of 15-30 minutes or as an endpoint measurement after a
  fixed incubation time at 37°C.
- Subtract the background fluorescence from all readings.
- Calculate the percentage of inhibition for each concentration of the test compound relative to the positive control.
- Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a suitable dose-response curve to determine the IC50 value.



# Visualizing the Experimental Workflow and Signaling Pathway

To better understand the experimental process and the biological context of FAAH inhibition, the following diagrams are provided.





Click to download full resolution via product page

Caption: Workflow for in vitro FAAH inhibition assay.





Click to download full resolution via product page

Caption: Endocannabinoid signaling and FAAH inhibition.

### Conclusion

**Urb937** is a well-characterized, potent, and peripherally-restricted inhibitor of FAAH. Its high degree of selectivity for peripheral FAAH makes it an exceptional tool for dissecting the roles of the endocannabinoid system outside of the central nervous system. While direct quantitative comparisons of its inhibitory activity against other serine hydrolases are limited in publicly



accessible literature, the existing preclinical data strongly support its high target specificity. The experimental protocols and pathway diagrams provided in this guide offer a foundational understanding for researchers aiming to utilize **Urb937** in their studies. Further research employing techniques such as competitive activity-based protein profiling would be invaluable to quantitatively map the selectivity profile of **Urb937** across the entire serine hydrolase superfamily.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. selleckchem.com [selleckchem.com]
- 2. Pharmacokinetics, pharmacodynamics and safety studies on URB937, a peripherally restricted fatty acid amide hydrolase inhibitor, in rats PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological characterization of the peripheral FAAH inhibitor URB937 in female rodents: interaction with the Abcg2 transporter in the blood-placenta barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
- To cite this document: BenchChem. [Urb937: A Peripherally-Restricted FAAH Inhibitor with High Specificity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b584721#assessing-the-specificity-of-urb937-for-faah-over-other-hydrolases]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com